4-tert-butyl-N-cyclopentylbenzamide
Description
4-tert-butyl-N-cyclopentylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a cyclopentylamine substituent on the amide nitrogen. Its molecular formula is C₁₆H₂₃NO, with a molar mass of 245.36 g/mol. The tert-butyl group confers significant steric bulk and lipophilicity, while the cyclopentyl moiety introduces conformational flexibility . This compound is synthesized via carbodiimide-mediated coupling (e.g., HBTU/DIPEA in DMF) between 4-tert-butylbenzoic acid and cyclopentylamine, a method common to benzamide derivatives .
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-tert-butyl-N-cyclopentylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
IXQUFQYNFFTNSW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key parameters of 4-tert-butyl-N-cyclopentylbenzamide with related compounds:
Key Observations :
- Lipophilicity : The tert-butyl group increases hydrophobicity across all analogs, but substituents like methoxy () or thiadiazol () modulate solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance amide stability, while electron-donating groups (e.g., methoxy in ) may improve reactivity in coupling reactions.
Crystallographic and Structural Insights
- This compound : Predicted to adopt a twisted amide conformation due to steric clash between tert-butyl and cyclopentyl groups, similar to 4-bromo-N-(2-nitrophenyl)benzamide, which forms two molecules per asymmetric unit in its crystal lattice .
- 4-tert-butyl-N-(4-chlorophenyl)benzamide : The para-chloro substituent likely promotes planar amide geometry, enhancing intermolecular hydrogen bonding in crystalline phases .
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